(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid
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Overview
Description
(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid is a chiral compound with significant applications in various fields of chemistry and biology. The presence of the tert-butoxy group and the dimethylamino group in its structure imparts unique reactivity and properties to the compound, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid typically involves the use of chiral catalysts and protecting groups to ensure the formation of the desired enantiomer. One common method involves the use of tert-butyl nitrite as a reagent under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields.
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes that ensure high enantioselectivity and yield. The use of chiral sulfinamides, such as tert-butanesulfinamide, has emerged as a gold standard in the synthesis of enantiopure compounds . These methods are scalable and can be adapted for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various amine and oxo derivatives, which can be further utilized in synthetic and medicinal chemistry.
Scientific Research Applications
(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group provides steric hindrance, which can influence the reactivity and binding affinity of the compound. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Widely used in asymmetric synthesis and as a chiral auxiliary.
tert-Butyl nitrite: Used in the synthesis of N-nitrosamines and other transformations.
Uniqueness
(2S)-4-(tert-butoxy)-2-(dimethylamino)-4-oxobutanoic acid is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. The presence of both the tert-butoxy and dimethylamino groups allows for versatile applications in various fields, making it a valuable compound in research and industry.
Properties
IUPAC Name |
(2S)-2-(dimethylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-7(9(13)14)11(4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETDQCFFXBFGHQ-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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